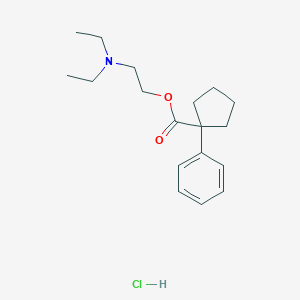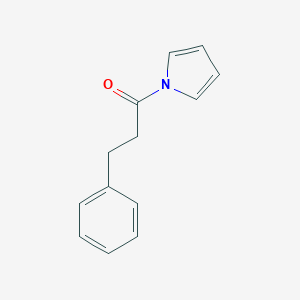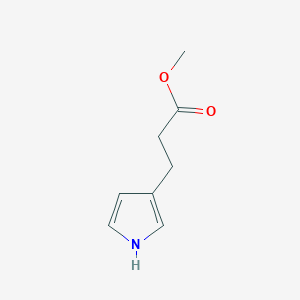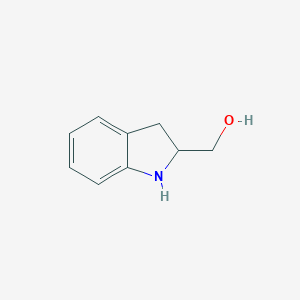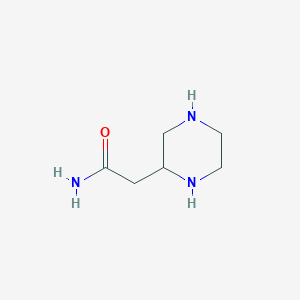
2-(Piperazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Piperazin-2-yl)acetamide” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, a compound that has been used as an anthelmintic agent .
Molecular Structure Analysis
The molecular structure of “this compound” contains total 23 bond(s); 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), and 2 secondary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Memory Enhancement
Li Ming-zhu (2008) synthesized a derivative of 2-(Piperazin-2-yl)acetamide and studied its effects on memory in mice. The compound was shown to enhance memory ability in mice, indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).
Acetylcholinesterase Inhibition
L. Yurttaş, Z. Kaplancıklı, and Y. Özkay (2013) synthesized new thiazole-piperazine derivatives and evaluated them as inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer’s disease. These compounds showed significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticonvulsant Properties
K. Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of this compound. These compounds, particularly one identified as 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, were found effective in preventing seizures in mice, indicating potential applications in epilepsy treatment (Kamiński et al., 2011).
Antimicrobial and Anticancer Activities
S. Mehta et al. (2019) synthesized a series of this compound derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds displayed significant activity, suggesting their potential use in developing new antimicrobial and anticancer drugs (Mehta et al., 2019).
Antipsychotic Agents
K. Sekhar et al. (2008) synthesized N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides to develop novel atypical antipsychotic agents. These compounds showed promising activity in in vivo pharmacological tests on mice without inducing catalepsy, a side effect of many antipsychotic drugs (Sekhar et al., 2008).
Anti-inflammatory Agents
N. M. Raghavendra et al. (2012) conducted a study on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. These compounds demonstrated anti-inflammatory activity in vivo, highlighting their potential as new non-toxic anti-inflammatory agents (Raghavendra et al., 2012).
Alzheimer's Disease Therapy
Tarana Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds showed promise in the treatment of Alzheimer's disease due to their dual-function activity (Umar et al., 2019).
Propiedades
IUPAC Name |
2-piperazin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)3-5-4-8-1-2-9-5/h5,8-9H,1-4H2,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPGHGKEQNHEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










